

Strategic Fluorination of 4-Hydroxy-4-(hydroxymethyl)oxane using DAST

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Compound of Interest

Compound Name:	4-(Fluoromethyl)oxan-4-amine hydrochloride
CAS No.:	1864073-18-6
Cat. No.:	B2597520

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Application Note & Protocol Guide | Version 2.1

Executive Summary & Strategic Analysis

The Challenge: The fluorination of 4-hydroxy-4-(hydroxymethyl)oxane (also known as 4-hydroxy-4-(hydroxymethyl)tetrahydropyran) presents a classic chemoselectivity problem. The substrate contains two distinct hydroxyl groups in a geminal relationship:

- Primary Alcohol (-CH₂OH): Sterically accessible, kinetically fast reacting.
- Tertiary Alcohol (Ring C4-OH): Sterically hindered, kinetically slow, and prone to elimination.

The Solution: Diethylaminosulfur trifluoride (DAST) is the reagent of choice due to its tunable reactivity based on temperature. By controlling thermodynamics, one can selectively fluorinate the primary alcohol to yield 4-(fluoromethyl)-4-hydroxyoxane or attempt exhaustive fluorination (with significant elimination risks) to yield 4-fluoro-4-(fluoromethyl)oxane.

Scope: This guide details the selective monofluorination (primary) and discusses the limitations/risks of attempting difluorination on this specific scaffold.

Mechanistic Grounding & Self-Validating Logic

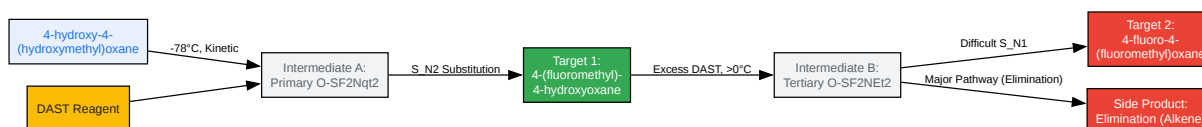
The Reaction Pathway

DAST acts as a deoxofluorinating agent.[1][2] The reaction proceeds via an initial nucleophilic attack of the alcohol oxygen onto the sulfur atom of DAST, displacing a diethylamino group and forming an alkoxyaminosulfur difluoride intermediate.

- Primary OH (Kinetic Pathway): The unhindered hydroxymethyl group reacts rapidly at -78°C . The subsequent nucleophilic substitution by fluoride ($\text{S}_{\text{N}}2$) is fast and clean.
- Tertiary OH (Thermodynamic/Difficult Pathway): The ring hydroxyl is tertiary. Substitution here requires an $\text{S}_{\text{N}}1$ -like character or a very tight ion pair. In tetrahydropyran (THP) systems, the carbocation at position 4 is prone to elimination, forming the enol ether (3,6-dihydro-2H-pyran derivative).

Visualization: Reaction Divergence

The following diagram illustrates the mechanistic bifurcation based on temperature and stoichiometry.



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Caption: Mechanistic bifurcation showing the high selectivity for primary fluorination and the elimination risk associated with the tertiary alcohol.

Critical Safety & Handling (E-E-A-T)

WARNING: DAST is thermally unstable and reacts violently with water to release Hydrogen Fluoride (HF).

- Explosion Hazard: Do not heat neat DAST above 50°C. Distillation is hazardous.
- Material Compatibility: While DAST can be used in dry glassware, Teflon (PFA/FEP) vessels are superior to prevent HF etching of glass, which releases SiF₄ gas.
- Quench Protocol: Never pour water into DAST. Always add the reaction mixture slowly into a saturated Sodium Bicarbonate (NaHCO₃) solution.

Detailed Protocols

Protocol A: Selective Monofluorination (Primary Alcohol)

Target: 4-(fluoromethyl)-4-hydroxyoxane Yield Expectation: 75-85%

Materials

- Substrate: 4-hydroxy-4-(hydroxymethyl)oxane (1.0 eq)
- Reagent: DAST (Diethylaminosulfur trifluoride) (1.1 eq)
- Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)
- Base (Optional): 2,6-Lutidine (1.2 eq) - Recommended to scavenge HF and protect acid-sensitive moieties, though the THP ring is relatively robust.

Step-by-Step Procedure

- Setup: Flame-dry a two-neck round bottom flask (or Teflon reactor) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
- Solvation: Add the substrate and anhydrous DCM via syringe. If using 2,6-lutidine, add it now.
- Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

- Addition: Add DAST dropwise via a syringe pump or careful manual addition over 10 minutes.
 - Observation: The solution may turn slightly yellow. Fuming indicates moisture ingress—check seals.
- Reaction: Stir at -78°C for 1 hour.
- Warming: Remove the cooling bath and allow the mixture to warm to 0°C (ice bath). Do not warm to room temperature yet.
 - Self-Validation (TLC/NMR): Check TLC.^{[1][3]} The starting material (very polar) should disappear, replaced by a less polar spot.
- Quench: Pour the reaction mixture slowly into a stirred beaker containing saturated aqueous NaHCO_3 at 0°C . Caution: CO_2 evolution.
- Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine/amine), then brine. Dry over Na_2SO_4 .^{[1][3]}
- Purification: Flash column chromatography (Silica gel). Gradient: Hexanes/EtOAc (typically 80:20 to 60:40).

Protocol B: Attempted Difluorination (High Risk)

Target: 4-fluoro-4-(fluoromethyl)oxane Warning: This transformation is difficult. The tertiary alcohol often eliminates to form 4-(fluoromethyl)-3,6-dihydro-2H-pyran.

Modifications to Protocol A

- Stoichiometry: Increase DAST to 2.5 - 3.0 eq.
- Temperature: After the -78°C addition, warm to Room Temperature (25°C) and stir for 12-24 hours. If no reaction occurs, heat to 40°C (Refluxing DCM).
- Solvent Switch: If DCM reflux fails, switch to Chloroform (higher boiling point) or Diglyme (though workup is harder).

- Alternative Reagent: Consider Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It is more thermally stable and can be heated to 60-70°C with lower explosion risk, potentially forcing the tertiary fluorination.

Data Analysis & Troubleshooting

Interpreting ¹⁹F NMR (Self-Validation)

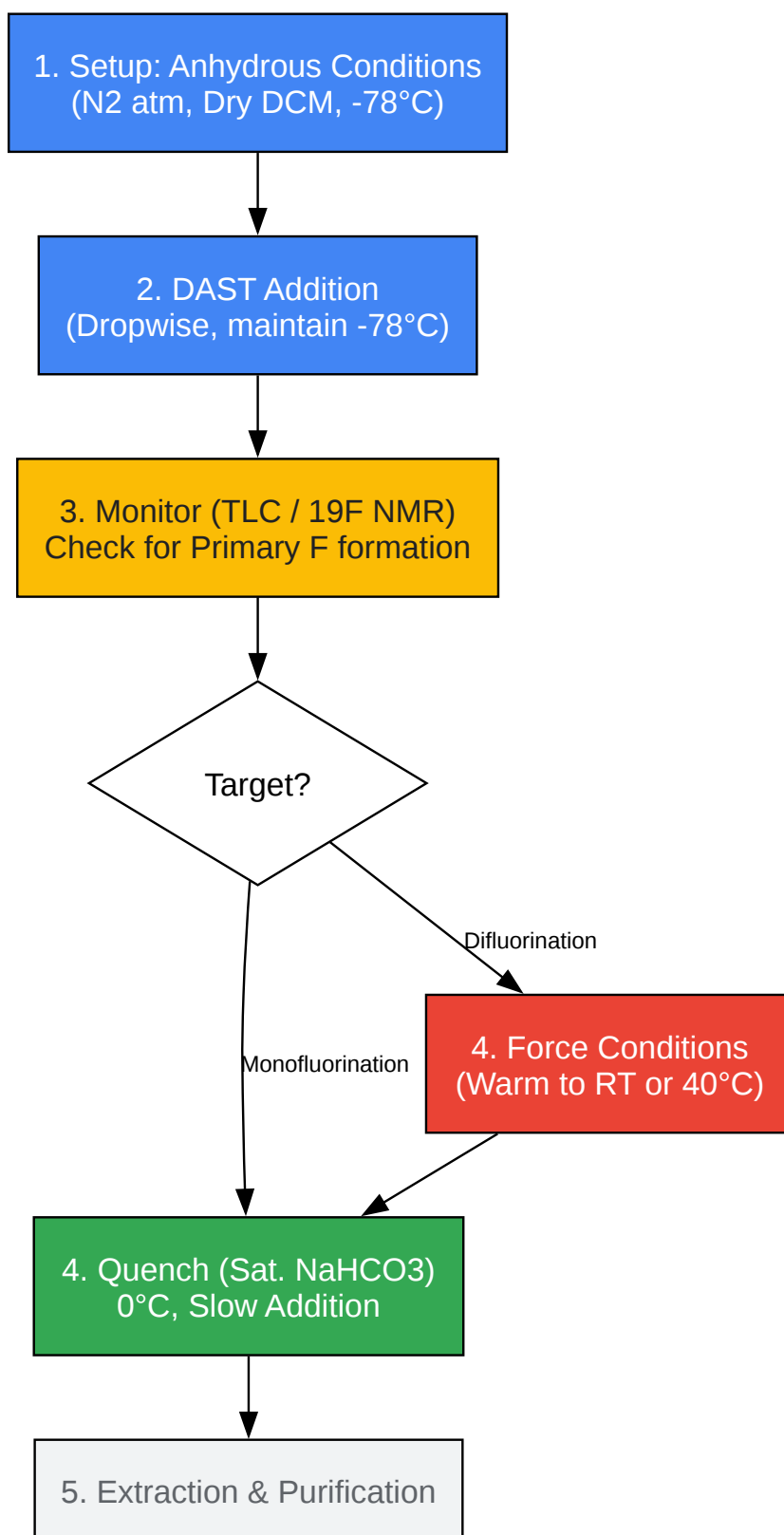
Using ¹⁹F NMR is the most reliable way to track this reaction without isolation.

Species	Approximate Shift (ppm)	Multiplicity	Diagnostic Feature
DAST Reagent	+50 to +60 ppm	Singlet (broad)	S-F bond signal.
Primary Fluoride	-220 to -230 ppm	Triplet of Triplets	Coupling to geminal protons ($J_{HF} \sim 47$ Hz).
Tertiary Fluoride	-130 to -150 ppm	Multiplet	Lacks geminal proton coupling; complex splitting.
HF / HF-Amine	-180 to -200 ppm	Broad Singlet	Byproduct accumulation.

Troubleshooting Table

Problem	Root Cause	Solution
Low Yield (Primary)	Moisture in solvent	Re-distill DCM over CaH ₂ or use molecular sieves. DAST hydrolyzes instantly.
Elimination Product	Reaction too hot; Acidic conditions	Keep T < 0°C. Add 2,6-Lutidine or Pyridine to buffer HF.
No Tertiary Reaction	Steric bulk; Electronic repulsion	Switch to Deoxo-Fluor and heat to 60°C. Accept that elimination may be the thermodynamic preference.
Etched Glassware	HF generation	Switch to HDPE or Teflon reaction vessels.

Experimental Workflow Visualization



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Caption: Operational workflow for DAST fluorination, highlighting the decision point for mono- vs. di-fluorination.

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